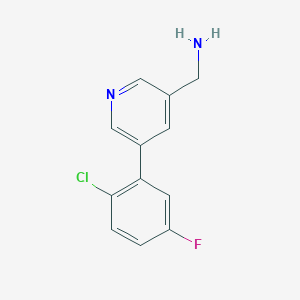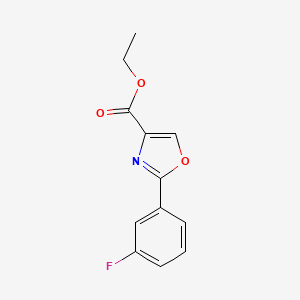
3-(Bromomethyl)-5-methoxy-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-5-methoxy-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a bromomethyl group at the 3-position and a methoxy group at the 5-position of the indole ring makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-methoxy-1H-indole typically involves the bromomethylation of 5-methoxyindole. One common method includes the reaction of 5-methoxyindole with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Bromomethyl)-5-methoxy-1H-indole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The indole ring can undergo reduction reactions to form dihydroindoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted indoles with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroindoles.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-5-methoxy-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-5-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(Bromomethyl)indole: Lacks the methoxy group at the 5-position.
5-Methoxyindole: Lacks the bromomethyl group at the 3-position.
3-(Chloromethyl)-5-methoxy-1H-indole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness: 3-(Bromomethyl)-5-methoxy-1H-indole is unique due to the presence of both the bromomethyl and methoxy groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
1261236-32-1 |
|---|---|
Molekularformel |
C10H10BrNO |
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
3-(bromomethyl)-5-methoxy-1H-indole |
InChI |
InChI=1S/C10H10BrNO/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,5H2,1H3 |
InChI-Schlüssel |
GGKHKTAIXSMRIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11873891.png)




![8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11873904.png)


![Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B11873932.png)
![6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11873945.png)

![5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B11873948.png)
